Cas no 118498-92-3 (Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI))
![Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) structure](https://de.kuujia.com/scimg/cas/118498-92-3x500.png)
118498-92-3 structure
Produktname:Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)
CAS-Nr.:118498-92-3
MF:C51H71NO15
MW:938.107156991959
CID:198682
Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)
- (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylo
- Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-...
- Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl
- phenelfamycin B
- (2E,4E,6E)-7-(5-{(3E,5E)-7-[(2-{2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dien-1-yl]-4-[(phenylacetyl)oxy]tetrahydro-2H-pyran-2-
- Benzeneacetic acid, 2-(2-((7-(5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl)-6-methoxy-5-methyl-2,4-octadienyl)amino)-1-(((2,6-dideoxy-3-O-methyl-alpha-lyxo-hexopyranosyl)oxy)methyl)-2-oxoethyl)tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-3-yl ester
- Benzeneacetic acid, 2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-yl ester (9CI)
- Phenelfamycins B
-
- Inchi: 1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+
- InChI-Schlüssel: BQKXPBTYVGLILY-CEKXONASSA-N
- Lächelt: O1C([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])(C([H])(C1(C([H])(C(N([H])C([H])([H])/C(/[H])=C(\[H])/C(/[H])=C(\C([H])([H])[H])/C([H])(C([H])(C([H])([H])[H])C1([H])C([H])([H])C([H])(C([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(=O)O[H])O1)O[H])OC([H])([H])[H])=O)C([H])([H])OC1([H])C([H])([H])C([H])(OC([H])([H])[H])OC([H])(C([H])([H])[H])C1([H])O[H])O[H])O[H])OC(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Berechnete Eigenschaften
- Genaue Masse: 937.48253
- Monoisotopenmasse: 937.482371
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 67
- Anzahl drehbarer Bindungen: 23
- Komplexität: 1800
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 14
- Definierter Bond-Stereozentrenzahl: 7
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 229
- XLogP3: 4.718
Experimentelle Eigenschaften
- Dichte: 1.25
- Siedepunkt: 1017.7°Cat760mmHg
- Flammpunkt: 569.3°C
- Brechungsindex: 1.588
- PSA: 229
- pka: 4.55±0.10(Predicted)
Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) Verwandte Literatur
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
118498-92-3 (Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)) Verwandte Produkte
- 1339033-24-7(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-ylmethanamine)
- 2137488-44-7(methyl 1-(6-formylpyridin-2-yl)azetidine-2-carboxylate)
- 7726-20-7(Di-n-octyl Sulfone)
- 637325-19-0(2-(2Z)-5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-2-cyanoacetamide)
- 2770546-63-7(Methyl 1-[(azetidin-3-yl)methyl]azetidine-3-carboxylate)
- 1804832-78-7(3-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol)
- 1598176-15-8(1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one)
- 1804785-52-1(Ethyl 2-methoxy-5-methyl-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 941930-26-3(N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 1234971-67-5(6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
